molecular formula C21H20N6O2 B13371787 4-(4-hydroxyquinazolin-2-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]butanamide

4-(4-hydroxyquinazolin-2-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]butanamide

Cat. No.: B13371787
M. Wt: 388.4 g/mol
InChI Key: PHUGHAGFTUTILT-UHFFFAOYSA-N
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Description

4-(4-oxo-3,4-dihydro-2-quinazolinyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]butanamide is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-oxo-3,4-dihydro-2-quinazolinyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]butanamide typically involves multiple steps. One common method starts with the preparation of the quinazolinone core, followed by the introduction of the triazole moiety and the butanamide side chain. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-oxo-3,4-dihydro-2-quinazolinyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]butanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups that enhance the compound’s biological activity.

Scientific Research Applications

4-(4-oxo-3,4-dihydro-2-quinazolinyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]butanamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential effects on various biological pathways.

    Medicine: It shows promise as a therapeutic agent for treating diseases such as cancer and infectious diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-oxo-3,4-dihydro-2-quinazolinyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]butanamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease progression. By binding to these targets, the compound can modulate their activity, leading to therapeutic effects. The exact pathways involved can vary depending on the specific application and the disease being targeted.

Comparison with Similar Compounds

Similar Compounds

  • **4-(4-oxo-3,4-dihydro-2-quinazolinyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]butanamide
  • **4-(4-oxo-3,4-dihydro-2-quinazolinyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pentanamide
  • **4-(4-oxo-3,4-dihydro-2-quinazolinyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]hexanamide

Uniqueness

The uniqueness of 4-(4-oxo-3,4-dihydro-2-quinazolinyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]butanamide lies in its specific structural features, which confer distinct biological activities and therapeutic potential. Its combination of the quinazolinone core with the triazole moiety and butanamide side chain makes it a versatile compound with a wide range of applications.

Properties

Molecular Formula

C21H20N6O2

Molecular Weight

388.4 g/mol

IUPAC Name

4-(4-oxo-3H-quinazolin-2-yl)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]butanamide

InChI

InChI=1S/C21H20N6O2/c28-20(24-16-10-8-15(9-11-16)12-27-14-22-13-23-27)7-3-6-19-25-18-5-2-1-4-17(18)21(29)26-19/h1-2,4-5,8-11,13-14H,3,6-7,12H2,(H,24,28)(H,25,26,29)

InChI Key

PHUGHAGFTUTILT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)CCCC(=O)NC3=CC=C(C=C3)CN4C=NC=N4

Origin of Product

United States

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